molecular formula C10H20N2 B3248302 N,N-dimethyl-7-azaspiro[3.5]nonan-2-amine CAS No. 1854943-75-1

N,N-dimethyl-7-azaspiro[3.5]nonan-2-amine

Cat. No.: B3248302
CAS No.: 1854943-75-1
M. Wt: 168.28 g/mol
InChI Key: XGCLNELYQXTWQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-dimethyl-7-azaspiro[35]nonan-2-amine is a chemical compound with the molecular formula C10H20N2 It is part of the azaspiro compound family, characterized by a spirocyclic structure containing nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-7-azaspiro[3.5]nonan-2-amine typically involves the reaction of appropriate spirocyclic precursors with dimethylamine. One common method includes the cyclization of a suitable precursor followed by N,N-dimethylation. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as palladium on carbon or other suitable bases.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized for cost-effectiveness and scalability, often incorporating automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-7-azaspiro[3.5]nonan-2-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the dimethylamine group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles like halides, thiols, and amines.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced amine compounds, and substituted spirocyclic amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N,N-dimethyl-7-azaspiro[3.5]nonan-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N,N-dimethyl-7-azaspiro[3.5]nonan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecules. This interaction can lead to various biological effects, depending on the nature of the target and the context of the application.

Comparison with Similar Compounds

Similar Compounds

  • 7-Methyl-7-azaspiro[3.5]nonan-2-amine
  • 7-Azaspiro[3.5]nonan-2-amine

Uniqueness

N,N-dimethyl-7-azaspiro[3.5]nonan-2-amine is unique due to its specific N,N-dimethylation, which imparts distinct chemical and biological properties compared to its non-dimethylated counterparts. This modification can influence the compound’s reactivity, binding affinity, and overall stability, making it a valuable compound for various research applications.

Properties

IUPAC Name

N,N-dimethyl-7-azaspiro[3.5]nonan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2/c1-12(2)9-7-10(8-9)3-5-11-6-4-10/h9,11H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGCLNELYQXTWQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CC2(C1)CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901270647
Record name N,N-Dimethyl-7-azaspiro[3.5]nonan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901270647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1854943-75-1
Record name N,N-Dimethyl-7-azaspiro[3.5]nonan-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1854943-75-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Dimethyl-7-azaspiro[3.5]nonan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901270647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-dimethyl-7-azaspiro[3.5]nonan-2-amine
Reactant of Route 2
N,N-dimethyl-7-azaspiro[3.5]nonan-2-amine
Reactant of Route 3
Reactant of Route 3
N,N-dimethyl-7-azaspiro[3.5]nonan-2-amine
Reactant of Route 4
N,N-dimethyl-7-azaspiro[3.5]nonan-2-amine
Reactant of Route 5
N,N-dimethyl-7-azaspiro[3.5]nonan-2-amine
Reactant of Route 6
N,N-dimethyl-7-azaspiro[3.5]nonan-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.